molecular formula C10H11BrO4 B1417991 Methyl 3-bromo-4,5-dimethoxybenzoate CAS No. 50772-79-7

Methyl 3-bromo-4,5-dimethoxybenzoate

Cat. No. B1417991
CAS RN: 50772-79-7
M. Wt: 275.1 g/mol
InChI Key: DADVORCKTZOFMJ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4,5-dimethoxybenzoate” is a chemical compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It is used as an intermediate in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of “Methyl 3-bromo-4,5-dimethoxybenzoate” involves bromination of methyl 3,5-dimethoxybenzoate . Another method involves the use of dichloromethane, veratric acid, and methanol .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4,5-dimethoxybenzoate” can be represented by the linear formula CH3OC6H3(Br)CO2CH3 . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

The bromination of methyl 3,5-dimethoxybenzoate has been investigated . It is used as a starting reagent in the synthesis of other compounds .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4,5-dimethoxybenzoate” is a solid compound . Its melting point is between 98-100 °C . The compound has a molecular weight of 245.07 .

Scientific Research Applications

Synthesis Applications

Methyl 3-bromo-4,5-dimethoxybenzoate has been involved in various synthetic applications. A notable instance is the synthesis of methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which displayed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a protein associated with diabetes, obesity, and cancer. This compound was synthesized using bromination, reduction, oxidation, and Friedel-Crafts reactions, indicating its versatility in complex chemical syntheses (Han, 2010).

Crystallographic Studies

Crystal structure analysis is crucial in understanding the molecular arrangement and interactions in compounds. Methyl 3-bromo-4,5-dimethoxybenzoate-related compounds, such as methyl 3,5-dimethylbenzoate, have been analyzed for their crystal structures. These studies provide insights into molecular associations in crystals and the formation of molecular aggregates, enhancing the understanding of their physical properties and reactivity patterns (Ben Ebersbach et al., 2022).

Chemical Reactions and Methodologies

The compound has also been used to test the breadth and scope of methodologies like microwave-enhanced Suzuki-Miyaura vinylation of electron-rich and sterically hindered substrates. This indicates its utility in exploring and refining chemical reaction conditions, which is pivotal for optimizing synthetic routes in organic chemistry (Matthew D Brooker et al., 2010).

Biological and Pharmaceutical Research

PTP1B Inhibition

In the realm of biological research, the inhibitory activity of compounds derived from methyl 3-bromo-4,5-dimethoxybenzoate against PTP1B is of significant interest. PTP1B is an enzyme implicated in the regulation of insulin signaling and is a target for the treatment of type 2 diabetes and obesity. The synthesis of derivatives exhibiting potent inhibitory activity against PTP1B represents a crucial step in developing new therapeutic agents (Han, 2010).

Safety And Hazards

“Methyl 3-bromo-4,5-dimethoxybenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 3-bromo-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADVORCKTZOFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4,5-dimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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